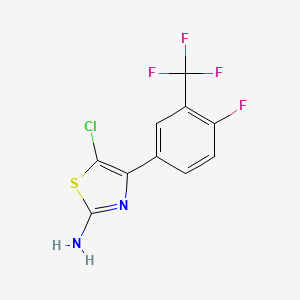

5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5ClF4N2S |

|---|---|

Molecular Weight |

296.67 g/mol |

IUPAC Name |

5-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H5ClF4N2S/c11-8-7(17-9(16)18-8)4-1-2-6(12)5(3-4)10(13,14)15/h1-3H,(H2,16,17) |

InChI Key |

UGXKEHTXAKYMFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(SC(=N2)N)Cl)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Mechanism and General Procedure

The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-halo ketone to form a thiazole ring. For 5-chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine, thiourea serves as the thioamide, while 2-chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one acts as the α-chloro ketone. The mechanism proceeds as follows:

-

Nucleophilic attack : The sulfur atom of thiourea attacks the α-carbon of the chloro ketone.

-

Cyclization : Elimination of HCl forms the thiazole ring, with the aryl group at C4 and chlorine at C5.

-

Aromatic stabilization : The resulting thiazole adopts planarity, ensuring stability.

Typical reaction conditions :

Synthesis of α-Chloro Ketone Precursor

The preparation of 2-chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one is a critical step. Two methods are prominent:

Method A: Direct Chlorination of Ethanone

Method B: Friedel-Crafts Acylation Followed by Chlorination

-

Friedel-Crafts acylation :

Alternative Synthetic Pathways

Post-Synthetic Halogen Exchange

For intermediates with bromine at C5, nucleophilic substitution with chloride can introduce chlorine:

Microwave-Assisted Cyclization

Reducing reaction time and improving yield:

-

Microwave conditions :

-

Advantages :

Structural Confirmation and Analytical Data

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis confirms:

-

E stereochemistry of the 4-aryl and carbonyl groups.

Challenges and Optimization Strategies

regioselectivity in Chlorination

Purification Difficulties

-

Problem : Co-elution of byproducts in column chromatography.

-

Fix : Employ reverse-phase HPLC with acetonitrile/water gradients.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Hantzsch Synthesis | 70–85 | ≥90 | 2–6 | High |

| Halogen Exchange | 40–55 | 80–85 | 12–24 | Moderate |

| Microwave Cyclization | 75–90 | ≥95 | 0.5 | High |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

Substitution: CsF, CF3I, in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising lead compound for therapeutic agents.

Industry

Industrially, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The presence of fluorine atoms enhances its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the thiazole ring or the aromatic moiety. Key comparisons include:

Key Observations :

- Trifluoromethyl Group: The target compound’s trifluoromethyl group at the phenyl 3-position increases electron-withdrawing effects and metabolic stability compared to analogues lacking this group (e.g., ).

- Chlorine Position : The 5-chloro substitution on the thiazole ring is conserved in many analogues, suggesting its role in stabilizing the thiazole core or modulating electronic effects .

- Fluorine Impact : The 4-fluoro substituent on the phenyl ring (shared with ) may reduce metabolic oxidation, a common strategy in medicinal chemistry to prolong half-life.

Biological Activity

5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine, with the CAS number 931395-69-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's molecular formula is , with a molecular weight of 296.67 g/mol. It features a thiazole ring, which is known for contributing to various biological activities due to its unique electronic properties and ability to interact with biological targets.

| Property | Value |

|---|---|

| CAS Number | 931395-69-6 |

| Molecular Formula | C10H5ClF4N2S |

| Molecular Weight | 296.67 g/mol |

| Purity | >97% |

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of halogen atoms, such as chlorine and fluorine, enhances the cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the range of 1.83 to 4.24 µM against HepG2 cells, outperforming standard treatments like sorafenib (IC50 = 6.28 µM) .

A structure-activity relationship (SAR) analysis revealed that the inclusion of electron-withdrawing groups such as fluorine increases the compound's potency by enhancing its interaction with cellular targets .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In recent studies, thiazole derivatives demonstrated activity against viruses such as H5N1 and SARS-CoV-2. The presence of fluorine substitutions in these compounds correlates with improved antiviral efficacy .

Case Studies

- Anticancer Studies : A series of thiazole derivatives were synthesized and tested for their antiproliferative effects on different cancer cell lines. Among them, compounds with similar structural features to this compound exhibited promising results, indicating that modifications in the thiazole structure can lead to enhanced anticancer activity .

- Antiviral Efficacy : A study focusing on benzothiazolyl-pyridine hybrids found that compounds containing fluorine atoms had superior activity against both H5N1 and SARS-CoV-2 viruses compared to other analogs . This suggests that fluorinated thiazole derivatives may be valuable in developing antiviral agents.

Q & A

Q. Characterization Methods :

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹, C-F at ~1000–1100 cm⁻¹) .

- NMR Spectroscopy : Confirms molecular structure via chemical shifts (e.g., aromatic protons at δ 6.5–8.0 ppm, thiazole protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., [M+H]⁺ peak for C₁₀H₆ClF₄N₂S) .

How does the substitution pattern influence the compound’s electronic properties and reactivity?

Basic Research Question

The chloro , fluoro , and trifluoromethyl substituents significantly alter electronic properties:

- Fluorine increases lipophilicity (logP) and bioavailability by reducing polar surface area .

- Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing the thiazole ring and influencing reactivity in nucleophilic substitutions .

- Chlorine at position 5 of the thiazole ring may sterically hinder interactions at the active site, affecting binding affinity .

Q. Methodological Insight :

- Use Hammett constants (σ) to quantify electronic effects of substituents.

- DFT calculations can predict charge distribution and reaction sites .

How should researchers design experiments to evaluate the antimicrobial activity of this compound?

Advanced Research Question

Experimental Design :

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) using broth microdilution (MIC/MBC/MFC determination) .

- Structural variations : Synthesize analogs (e.g., altering the phenyl or thiazole substituents) to establish structure-activity relationships (SAR) .

- Control compounds : Include known antimicrobial agents (e.g., ciprofloxacin) for comparative efficacy .

Q. Key Parameters :

- Solubility in DMSO/PBS for stock solutions.

- Cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity .

How can contradictions in biological activity data across fluorinated and chlorinated analogs be resolved?

Advanced Research Question

Data Contradiction Analysis :

- Lipophilicity vs. Potency : Fluorinated analogs (e.g., 5-Fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]thiazol-2-amine) may show higher logP but reduced solubility, leading to variability in in vivo vs. in vitro results .

- Electronic Effects : Chlorine’s steric bulk vs. fluorine’s electronegativity can differentially modulate target binding (e.g., kinase inhibition vs. membrane disruption) .

Q. Resolution Strategies :

- Conduct molecular docking to compare binding modes.

- Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic stability) to contextualize efficacy .

What strategies optimize the pharmacokinetic properties of this compound?

Advanced Research Question

Optimization Approaches :

- Prodrug synthesis : Mask polar groups (e.g., amine) with acetyl or PEG moieties to enhance oral bioavailability .

- Lipid formulation : Use nanoemulsions or liposomes to improve solubility and tissue penetration .

- Metabolic stability : Introduce deuterium at labile positions to slow CYP450-mediated degradation .

Q. Key Metrics :

- Plasma half-life (t₁/₂) : Assess via LC-MS/MS in rodent models.

- Blood-brain barrier permeability : Predict using PAMPA assays .

How can researchers validate the compound’s interaction with target receptors?

Advanced Research Question

Methodological Framework :

- Radioligand binding assays : Use tritiated or fluorescent probes to quantify affinity (Kd) for receptors (e.g., dopamine D2 or serotonin 5-HT₃) .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.